Product packaging for 4-(Difluoromethoxy)benzaldehyde(Cat. No.:CAS No. 73960-07-3)

4-(Difluoromethoxy)benzaldehyde

Cat. No.: B1349792
CAS No.: 73960-07-3
M. Wt: 172.13 g/mol
InChI Key: ZWCXOJYJJINQGU-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Benzaldehyde (B42025) Derivatives

Fluorinated benzaldehyde derivatives are a class of compounds that have found extensive use as synthetic intermediates in the creation of more complex molecules. wikipedia.org The inclusion of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.comresearchgate.net This makes fluorinated compounds particularly valuable in the fields of medicinal chemistry and materials science. researchgate.net

The aldehyde functional group in these derivatives allows for a variety of chemical transformations, including the formation of Schiff bases, which have shown potential antimicrobial properties. wikipedia.org The nature and position of substituents on the benzaldehyde ring can influence the reactivity and product distribution in chemical reactions. For instance, electron-donating groups tend to favor the formation of fluoroarene systems, while electron-withdrawing groups predominantly yield benzoyl fluoride (B91410) derivatives during direct fluorination. acs.org

Role of the Difluoromethoxy Functional Group in Organic Synthesis and Medicinal Chemistry Design

The difluoromethoxy (OCF2H) group is a key structural motif in modern medicinal chemistry, valued for its unique electronic and physical properties. nih.gov It is often considered a bioisostere of other functional groups like hydroxyl, thiol, or amine groups, meaning it can replace them in a molecule without significantly altering its biological activity. acs.org The OCF2H group can act as a hydrogen bond donor, which can enhance interactions with biological targets. nih.govacs.org

One of the most significant advantages of incorporating a difluoromethoxy group is the potential to improve a drug candidate's metabolic stability and pharmacokinetic profile. nih.govmdpi.com This is due to the strength of the carbon-fluorine bond. mdpi.com Furthermore, the difluoromethoxy group can modulate the lipophilicity of a molecule, which affects its ability to cross cell membranes. nih.gov The synthesis of compounds containing the OCF2H group has been an area of active research, with various methods being developed to introduce this valuable functional group into organic molecules. nih.gov

Overview of Research Trajectories for 4-(Difluoromethoxy)benzaldehyde and its Derivatives

Research involving this compound and its derivatives is primarily focused on their application in the synthesis of novel compounds with potential therapeutic or material science applications. For example, this compound can be used in one-pot, three-component reactions to create complex heterocyclic structures like quinazoline (B50416) derivatives. chemicalbook.comsigmaaldrich.com

The unique properties of the difluoromethoxy group continue to drive research into new synthetic methodologies for creating difluoromethoxylated compounds. nih.gov These methods aim to provide milder and more efficient ways to incorporate the OCF2H group, overcoming some of the limitations of older techniques that required harsh conditions or specialized apparatus. nih.gov The development of new fluorinated functional materials is another active area of investigation, with the goal of creating materials with enhanced stability and performance.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H6F2O2 sigmaaldrich.comcas.orgtcichemicals.com
Molecular Weight 172.13 g/mol sigmaaldrich.comtcichemicals.com
Boiling Point 222 °C chemicalbook.comsigmaaldrich.com
Density 1.302 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.503 chemicalbook.comsigmaaldrich.com
CAS Number 73960-07-3 chemicalbook.comsigmaaldrich.comcas.orgtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B1349792 4-(Difluoromethoxy)benzaldehyde CAS No. 73960-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)benzaldehyde
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224696
Record name p-(Difluoromethoxy)benzaldehyde
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73960-07-3
Record name 4-(Difluoromethoxy)benzaldehyde
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Record name p-(Difluoromethoxy)benzaldehyde
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Record name p-(Difluoromethoxy)benzaldehyde
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Record name p-(difluoromethoxy)benzaldehyde
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Difluoromethoxy)benzaldehyde and Related Intermediates

The synthesis of this compound and its precursors involves several key strategies, primarily focusing on the introduction of the difluoromethoxy group and the formation or modification of the aldehyde functionality.

Difluoromethylation Strategies from Substituted Benzaldehydes

A primary route to this compound involves the difluoromethylation of a precursor, typically 4-hydroxybenzaldehyde. This transformation introduces the difluoromethoxy group onto the aromatic ring.

Nucleophilic difluoromethylation is a common method for synthesizing difluoromethoxyarenes. One established method involves the O-difluoromethylation of phenols using difluorocarbene precursors under basic conditions. rsc.org For instance, the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) is achieved by reacting vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with sodium chlorodifluoroacetate in the presence of cesium carbonate in a solution of DMF and water at 100°C. chemicalbook.com This reaction proceeds via the generation of difluorocarbene, which is then attacked by the phenoxide ion.

Another approach utilizes diethyl difluoromethylphosphonate as a reagent for the nucleophilic introduction of the difluoromethyl group. nih.govnih.gov This method involves the deprotonation of the phosphonate (B1237965) to form a nucleophile that can react with suitable electrophiles. nih.gov

Radical-based difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated compounds. These methods often involve the generation of a difluoromethyl radical, which can then react with an aromatic substrate. nih.gov Copper-catalyzed radical cascade reactions have been developed for the difluoromethylation of various organic molecules. acs.org For example, a copper-catalyzed cascade difluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes provides a route to difluoromethylated naphthoquinones. acs.org

Photoredox catalysis offers a mild and efficient way to generate difluoromethyl radicals from precursors like sodium difluoromethanesulfinate. nih.govrsc.org This strategy has been successfully applied to the direct C-H difluoromethylation of heterocycles. nih.gov The OCF2H radical, due to its electrophilic character, reacts preferentially with electron-rich arenes. rsc.org The regioselectivity of these radical aromatic substitution reactions is generally guided by the electronic properties of the substituents on the aromatic ring. rsc.org

Oxidative Pathways to Introduce Aldehyde Functionality

In cases where the difluoromethoxy group is introduced prior to the aldehyde, a common synthetic step is the oxidation of a corresponding benzyl (B1604629) alcohol. For example, 4-(difluoromethoxy)benzyl alcohol can be oxidized to yield this compound. nih.govfishersci.se Standard oxidizing agents can be employed for this transformation.

One-Pot and Multicomponent Reaction Sequences (e.g., Hantzsch Synthesis)

This compound is a valuable substrate in multicomponent reactions, which allow for the construction of complex molecules in a single step. One notable example is its use in the Hantzsch pyridine (B92270) synthesis. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction typically involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine. wikipedia.org

Specifically, this compound can be used in a one-pot, three-component reaction with cyclohexane-1,3-dione and urea (B33335) to prepare 4-(4-difluoro-methoxy-phenyl)-1,2,3,4,5,6,7,8-octa-hydro-quinazoline-2,5-dione. chemicalbook.com The classical Hantzsch synthesis often requires harsh conditions and long reaction times, but modern variations utilize microwave irradiation or catalysts like p-toluenesulfonic acid in aqueous micelles to improve yields and reaction times. wikipedia.orgnih.gov

Regioselective Synthesis Considerations, particularly concerning the difluoromethoxy group

The regioselectivity of the difluoromethoxylation of arenes is a critical aspect of the synthesis. In radical-mediated aromatic substitutions, the regioselectivity is primarily influenced by the electronic nature of the substituents already present on the aromatic ring. rsc.org The electrophilic OCF2H radical tends to add to electron-rich positions. rsc.org However, steric hindrance can also play a significant role, directing the incoming group to a less hindered position. rsc.org For instance, with a bulky substituent, the OCF2H radical may preferentially add to the position distal to that group. rsc.org In cases where multiple reaction sites are available on an aromatic substrate, a mixture of regioisomeric products can be formed. rsc.orgchemistryviews.org

A practical method for the regioselective synthesis of β-difluoromethoxy vinyl sulfones has been developed through the O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate as an inexpensive difluorocarbene precursor. rsc.org

Data Tables

Table 1: Synthetic Reactions of this compound and Related Compounds

Reactant(s)Reagent(s)/Catalyst(s)Product(s)Reaction Type
VanillinSodium chlorodifluoroacetate, Cesium carbonate4-(Difluoromethoxy)-3-methoxybenzaldehydeNucleophilic Difluoromethylation chemicalbook.com
2-(3-Arylpropioloyl)benzaldehydesBrCF₂COOEt, Copper catalystDifluoromethylated naphthoquinonesRadical Difluoromethylation/Cyclization acs.org
4-(Difluoromethoxy)benzyl alcoholOxidizing agentThis compoundOxidation
This compound, Cyclohexane-1,3-dione, Urea-4-(4-Difluoro-methoxy-phenyl)-1,2,3,4,5,6,7,8-octa-hydro-quinazoline-2,5-dioneOne-pot Three-component Reaction chemicalbook.com
Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium acetate-DihydropyridineHantzsch Pyridine Synthesis wikipedia.orgorganic-chemistry.org
β-KetosulfonesSodium chlorodifluoroacetateβ-Difluoromethoxy vinyl sulfonesO-Difluoromethylation rsc.org

Advanced Production Techniques and Process Optimization

The efficient synthesis of this compound is crucial for its application in various chemical industries. Research has focused on optimizing production processes to improve yields, minimize waste, and control the formation of impurities.

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to develop greener synthetic routes for aromatic aldehydes. These approaches aim to reduce the environmental impact by utilizing less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. sioc-journal.cn

For the synthesis of aromatic aldehydes, several green chemistry principles are being applied, including:

Use of Greener Solvents: Traditional solvents like dimethylformamide (DMF) are being replaced with more environmentally benign alternatives such as Cyrene™, a bio-based solvent, and γ-valerolactone (GVL). numberanalytics.comnih.gov Ionic liquids are also being explored as eco-friendly reaction media for the synthesis of related heterocyclic compounds from aldehydes. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org For instance, biocatalytic reduction of benzaldehyde (B42025) derivatives using plant wastes as enzyme sources has been demonstrated, avoiding the use of toxic metal reducing agents. scielo.org.mx Similarly, chemo-enzymatic one-pot cascades are being developed for the synthesis of fragrance and flavor aldehydes from renewable resources. rsc.org

Catalytic Methods: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. numberanalytics.com For example, manganese chloride (MnCl₂·4H₂O) has been used as an inexpensive and environmentally friendly catalyst for the methoximation of aromatic aldehydes. royalsocietypublishing.org

While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, the general trends in the synthesis of aromatic aldehydes suggest a move towards more sustainable practices. A patent for the synthesis of the related compound 3-hydroxy-4-(difluoromethoxy)benzaldehyde mentions the use of an "environmental protection" solvent, indicating a step in this direction. nih.gov

Yield Enhancement and By-product Mitigation Strategies

Optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of by-products is a key aspect of process chemistry. In the synthesis of difluoromethoxy-substituted benzaldehydes, a common challenge is the over-alkylation of the starting material.

For the synthesis of the related compound, 4-difluoromethoxy-3-hydroxybenzaldehyde, from 3,4-dihydroxybenzaldehyde, the primary by-product is 3,4-bis(difluoromethoxy)benzaldehyde. scielo.org.mxnih.gov Strategies to mitigate this include:

Stoichiometric Control: Carefully controlling the amount of the difluoromethylating agent, such as chlorodifluoromethane (B1668795) (ClCF₂H), to 1.0–1.2 equivalents can significantly reduce the formation of the di-substituted by-product. scielo.org.mx

Stepwise Addition: The incremental addition of the difluoromethylating agent in several portions helps to maintain a low concentration of the reagent, thereby minimizing over-reaction. scielo.org.mx

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as n-butylammonium bromide, has been shown to enhance the regioselectivity in the synthesis of 4-difluoromethoxy-3-hydroxybenzaldehyde, leading to a high yield of 91% by suppressing the formation of the bis-difluoromethoxy by-product. This method also reduces the reaction time significantly. rsc.orgscielo.org.mx

A patented method for producing 3-hydroxy-4-(difluoromethoxy)benzaldehyde reports an increase in yield from the 30-40% range to 57.5%, with a substantial reduction in the by-product to 3.75%. nih.gov Another synthesis for 4-(difluoromethoxy)-3-methoxybenzaldehyde reports a high yield of 91%. These examples, while not directly for the title compound, highlight effective strategies for yield enhancement and by-product control in similar systems.

Control of Impurity Formation in Synthetic Pathways

The purity of a chemical compound is paramount, and the control of impurities is a critical aspect of its synthesis. Impurity profiling, which involves the identification, characterization, and quantification of impurities, is essential for ensuring the quality and safety of the final product. biomedres.us

In the synthesis of fluorinated pharmaceuticals, impurities can arise from starting materials, intermediates, or side reactions. For example, in the synthesis of ezetimibe, a desfluoro impurity was identified, and its formation was controlled by limiting the corresponding impurity in the starting materials to 0.10%. researchgate.net

High-Purity Starting Materials: Using highly pure starting materials, such as 4-hydroxybenzaldehyde, is crucial to prevent the carry-over of impurities into the final product.

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can minimize the formation of side products.

Purification Techniques: Effective purification methods, such as recrystallization or column chromatography, are necessary to remove any impurities that are formed. For instance, in the synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, column chromatography was used to reduce the level of a key impurity to 0.01%. acs.org

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing aldehyde group and the electronic effects of the difluoromethoxy substituent.

Electrophilic Aromatic Substitution Reactions

The difluoromethoxy group (OCF₂H) is a moderately electron-withdrawing substituent. nuph.edu.ua Studies have determined its Hammett constants to be σI = 0.2163 and σR = 0.0686, indicating that it acts as a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua This deactivating nature influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The aldehyde group is also deactivating and a meta-director. doubtnut.comjlu.edu.cn

A study on the nitration of aromatic aldehydes containing a difluoromethoxy group provides significant insights into the reactivity of this compound. numberanalytics.comscielo.org.mxnih.gov

Nitration of this compound results in a mixture of products, including the expected 3-nitro-4-(difluoromethoxy)benzaldehyde and, notably, a product of ipso-substitution, where the aldehyde group is replaced by a nitro group to form 1-(difluoromethoxy)-4-nitrobenzene.

Table 1: Nitration of this compound

Reactant Major Product Minor Product (Ipso-Substitution)
This compound 3-Nitro-4-(difluoromethoxy)benzaldehyde 1-(Difluoromethoxy)-4-nitrobenzene

The ratio of the regular nitration product to the ipso-substituted product is dependent on the reaction conditions. The formation of the ipso-substitution product is more pronounced when the difluoromethoxy group is in the para position to the aldehyde group. The presence of a chlorine atom in the meta-position to the aldehyde group further increases the extent of ipso-substitution, while a chlorine atom in the ortho-position reduces it. Interestingly, the presence of strong electron-donating groups, such as an alkoxy group, on the ring eliminates the ipso-substitution pathway. numberanalytics.comscielo.org.mxnih.gov

This phenomenon highlights the complex interplay of electronic and steric factors that govern the regioselectivity of nitration in this system.

Halogenation Reactions

Halogenation of the aromatic ring of this compound is an electrophilic aromatic substitution reaction. The difluoromethoxy group (-OCF₂H) is known to be an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. This deactivation is a result of the inductive effect of the highly electronegative fluorine atoms. Consequently, more stringent reaction conditions are typically required for halogenation compared to benzene or activated benzene derivatives.

The -OCF₂H group is an ortho-, para-directing deactivator. Therefore, halogenation is expected to yield a mixture of 2-halo-4-(difluoromethoxy)benzaldehyde and 3-halo-4-(difluoromethoxy)benzaldehyde. The steric hindrance from the aldehyde group might influence the ratio of ortho to para products.

Reaction Reagent(s) Typical Conditions Expected Major Product(s)
BrominationBr₂/FeBr₃Heat2-Bromo-4-(difluoromethoxy)benzaldehyde and 3-Bromo-4-(difluoromethoxy)benzaldehyde
ChlorinationCl₂/AlCl₃Heat2-Chloro-4-(difluoromethoxy)benzaldehyde and 3-Chloro-4-(difluoromethoxy)benzaldehyde
IodinationI₂/HNO₃Heat2-Iodo-4-(difluoromethoxy)benzaldehyde and 3-Iodo-4-(difluoromethoxy)benzaldehyde

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions. wikipedia.org The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. libretexts.org Aromatic aldehydes, such as this compound, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring which reduces the electrophilicity of the carbonyl carbon. libretexts.org

One notable application of this compound in nucleophilic addition is its use in multicomponent reactions. For instance, it can react with cyclohexane-1,3-dione and urea in a one-pot synthesis to produce 4-(4-difluoromethoxy-phenyl)-1,2,3,4,5,6,7,8-octahydro-quinazoline-2,5-dione. chemicalbook.com

The table below summarizes various nucleophilic addition reactions applicable to this compound.

Nucleophile Reagent(s) Product Type
Hydride ionNaBH₄ or LiAlH₄Primary alcohol
Grignard reagentsRMgXSecondary alcohol
Cyanide ionHCN/KCNCyanohydrin
Organolithium reagentsRLiSecondary alcohol
Wittig reagentsPh₃P=CHRAlkene

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose. For example, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is a powerful oxidant that can efficiently convert aldehydes to carboxylic acids. sciforum.net Another common method is the Tollens' test, which uses a reagent of silver nitrate (B79036) and ammonia. In this reaction, the aldehyde is oxidized to a carboxylate, and the silver ions are reduced to metallic silver, forming a characteristic silver mirror on the reaction vessel. libretexts.org

Reduction: The reduction of this compound to the corresponding primary alcohol, (4-(difluoromethoxy)phenyl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. ugm.ac.id For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which readily reduces aldehydes to primary alcohols. libretexts.org

Transformation Reagent(s) Solvent Product Typical Yield
OxidationCrO₃/H₂SO₄Acetone4-(Difluoromethoxy)benzoic acidGood to Excellent
OxidationAgNO₃, NH₄OHWater/Ethanol4-(Difluoromethoxy)benzoateHigh
ReductionNaBH₄Methanol/Ethanol(4-(Difluoromethoxy)phenyl)methanol>90% ugm.ac.id
ReductionLiAlH₄Diethyl ether/THF(4-(Difluoromethoxy)phenyl)methanolHigh

Derivatization Strategies involving the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key structural motif that significantly influences the chemical and physical properties of this compound. While the group itself is generally chemically inert and not readily derivatized, its strong electron-withdrawing nature plays a crucial role in directing the reactivity of the molecule. mdpi.com

Strategies for derivatization often focus on reactions at other sites of the molecule, where the electronic influence of the difluoromethoxy group is leveraged. For example, the acidity of protons on adjacent carbons can be affected, and the reactivity of the aromatic ring and the aldehyde group is modulated by its presence.

The synthesis of difluoromethoxylated aromatic compounds often involves the introduction of the difluoromethoxy group onto a precursor molecule. nih.gov This can be achieved through various methods, including the reaction of a phenol (B47542) with a difluorocarbene source. rsc.org While not a derivatization of the group itself, understanding its installation is key to designing synthetic routes to a wider range of derivatives.

Applications in Pharmaceutical and Medicinal Chemistry Research

4-(Difluoromethoxy)benzaldehyde as a Pharmaceutical Intermediate

This compound is a key starting material and intermediate in the production of numerous pharmaceuticals. chemimpex.comsalvavidaspharma.com Its structural features are leveraged by medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological profiles. The presence of the difluoromethoxy group is particularly advantageous, contributing to enhanced lipophilicity and metabolic stability in the final drug products. chemimpex.comnih.gov

Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

One of the most prominent applications of this compound is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. nih.govresearchgate.net PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in the production of inflammatory mediators. nih.govnih.gov Consequently, PDE4 inhibitors are a significant class of drugs for treating inflammatory conditions. researchgate.net

This compound is an essential intermediate in the synthesis of Roflumilast (B1684550), a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). google.comsci-hub.semedkoo.com The synthesis of Roflumilast involves the conversion of this compound to 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a key intermediate. google.com This benzoic acid derivative is then further reacted to yield the final Roflumilast molecule. lookchem.com Researchers have also utilized this benzaldehyde (B42025) derivative to create various analogues of Roflumilast, aiming to develop new PDE4 inhibitors with improved efficacy and side-effect profiles. sci-hub.se

Table 1: Synthesis of Roflumilast Intermediate

Starting MaterialIntermediateFinal Intermediate
3-fluoro-4-hydroxybenzaldehyde4-difluoromethoxy-3-fluorobenzaldehyde3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

This table outlines a synthetic route to a key intermediate of Roflumilast, starting from a fluorinated hydroxybenzaldehyde. google.com

The incorporation of the difluoromethoxy group, derived from this compound, has a profound impact on the properties of PDE4 inhibitors. nih.gov This chemical moiety is known to enhance the metabolic stability of the resulting compounds. nih.govnih.gov By replacing more metabolically labile groups, such as methoxy (B1213986) groups, the difluoromethoxy group can prevent the formation of reactive metabolites and reduce covalent binding to microsomal proteins. nih.gov This leads to a more predictable and favorable pharmacokinetic profile. Furthermore, the fluorine atoms in the difluoromethoxy group can engage in beneficial hydrophobic interactions within the active site of the PDE4 enzyme, which can contribute to increased inhibitor potency. nih.gov

Precursor for Therapeutics Targeting Neurological Disorders

The utility of this compound extends to the development of therapeutics for neurological disorders. chemimpex.com Research has shown that inhibitors of PDE4, synthesized using this aldehyde, are being investigated as potential treatments for neurodegenerative diseases. nih.gov The rationale behind this approach lies in the role of PDE4 in modulating intracellular signaling pathways that are crucial for neuronal function and survival. nih.gov By inhibiting PDE4, it is possible to elevate levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that can trigger neuroprotective and anti-inflammatory effects within the brain. nih.govnih.gov

Building Block for Anti-inflammatory Agents

Beyond its role in PDE4 inhibitors, this compound serves as a foundational building block for a broader range of anti-inflammatory agents. nih.govnih.gov The anti-inflammatory effects of compounds derived from this aldehyde are often linked to the modulation of various inflammatory pathways. nih.govbiomolther.org For instance, derivatives have been synthesized that exhibit the ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov The versatility of the benzaldehyde functional group allows for its incorporation into diverse molecular scaffolds, leading to the discovery of novel anti-inflammatory compounds.

Design and Synthesis of Biologically Active Derivatives

The chemical reactivity of this compound makes it a valuable starting point for the design and synthesis of a wide array of biologically active derivatives. chemimpex.comsalvavidaspharma.com Medicinal chemists have explored various chemical transformations of the aldehyde group to create novel compounds with diverse pharmacological activities. For example, it can be used in one-pot, three-component reactions to generate complex heterocyclic structures with potential therapeutic applications. chemicalbook.com Furthermore, the difluoromethoxy-phenyl motif can be incorporated into different molecular frameworks to explore new structure-activity relationships and develop compounds targeting a range of biological targets, including those involved in cancer. nih.gov

Exploration of Pharmacological Mechanisms and Drug Targets of Derivatives

Derivatives of this compound have been investigated for their ability to interact with and modulate various biological targets and pathways, leading to potential therapeutic applications.

Enzyme Inhibition Studies (e.g., PDE4 inhibition)

Derivatives of this compound are key components in the development of potent phosphodiesterase-4 (PDE4) inhibitors. nih.gov PDE4 is a critical enzyme in immune cells that hydrolyzes cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org By inhibiting PDE4, the intracellular levels of cAMP increase, which in turn suppresses inflammatory responses. nih.govnih.gov This makes PDE4 inhibitors a promising therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govnih.gov

A notable example is the PDE4 inhibitor roflumilast, which has the chemical name 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide and incorporates the 4-(difluoromethoxy)benzoyl moiety. sigmaaldrich.com Another potent PDE4 inhibitor, CHF6001, also contains a 4-(difluoromethoxy)phenyl group and has shown greater potency than roflumilast in inhibiting PDE4 and the release of inflammatory cytokines. nih.gov The development of these compounds underscores the importance of the this compound scaffold in designing effective PDE4 inhibitors.

Receptor Interaction and Modulation Studies

Derivatives of this compound have been explored for their ability to modulate the activity of various receptors. For instance, research has focused on the discovery of modulators for the Retinoic acid receptor-related orphan receptor γt (RORγt). nih.gov RORγt is a nuclear receptor that serves as a potential drug target for a range of conditions, including inflammatory and autoimmune diseases. nih.gov

Studies on derivatives of 4,5,6,7-tetrahydro-benzothiophene, which can be conceptually linked to benzaldehyde derivatives, have identified compounds that act as modulators of RORγt. nih.gov These modulators can exhibit inverse agonism through mechanisms like steric clashes, leading to an unstable protein conformation. The interactions of these derivatives with specific hydrophilic regions of the receptor are crucial for their modulatory activity. nih.gov

Modulation of Biochemical Pathways (e.g., TGF-β/Smad signaling)

Derivatives of this compound have been shown to modulate key biochemical pathways, such as the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.gov The TGF-β signaling pathway plays a fundamental role in numerous cellular processes, including cell growth, differentiation, and immune regulation. frontiersin.orgcreative-diagnostics.comajbm.net Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. nih.govfrontiersin.org

The TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). creative-diagnostics.comfrontiersin.org This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. creative-diagnostics.comfrontiersin.org These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes. creative-diagnostics.com

As mentioned earlier, certain hexahydroquinoline derivatives synthesized from this compound have been found to decrease the levels of TGF-β1. nih.gov This suggests that these compounds can interfere with the TGF-β/Smad signaling pathway, potentially by inhibiting the production or activity of TGF-β1. By modulating this pathway, these derivatives may offer therapeutic benefits in conditions characterized by excessive TGF-β signaling, such as certain inflammatory and fibrotic diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. For derivatives of this compound, the difluoromethoxy group (-OCHF₂) and the benzaldehyde moiety serve as key pharmacophoric features. Structure-activity relationship (SAR) studies, which systematically alter the structure of a lead compound and evaluate the resulting changes in biological activity, are crucial for optimizing potency and selectivity.

Positional Isomer Effects on Biological Activity

The position of the difluoromethoxy group on the benzaldehyde ring can significantly influence the biological activity of the resulting derivatives. While direct comparative studies on the positional isomers of difluoromethoxy-substituted benzaldehydes are not extensively documented in publicly available research, the principles of positional isomerism in drug design suggest that moving the -OCHF₂ group from the para (4-position) to the meta (3-position) or ortho (2-position) would profoundly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

For instance, the 4-(difluoromethoxy) substitution provides a specific electronic and steric arrangement that may be optimal for binding to a particular target. Changing the substitution pattern to the 2- or 3-position would alter the dipole moment and the spatial orientation of the hydrogen bond-donating C-H bond of the difluoromethyl group, potentially leading to a decrease or, in some cases, an increase in biological activity depending on the specific interactions within the target's binding site.

A study on fluorinated isomers of aminergic G protein-coupled receptor (GPCR) ligands highlighted that the change in the position of a fluorine atom can lead to a significant difference in potency, sometimes by as much as 1300-fold. mdpi.com This underscores the critical importance of positional isomerism in determining the biological activity of fluorinated compounds.

Substituent Effects on Potency and Selectivity

The introduction of various substituents onto the aromatic ring or modifications of the aldehyde group of this compound derivatives can have a dramatic impact on their potency and selectivity. These modifications can influence the compound's lipophilicity, electronic properties, and steric interactions with the biological target.

In the development of antifungal agents, for example, a series of benzimidazole (B57391) phenylhydrazone derivatives were synthesized, with some incorporating the 4-(trifluoromethoxy)phenyl group, a close analog of the 4-(difluoromethoxy)phenyl moiety. The study revealed that different substituents on the phenylhydrazine (B124118) portion of the molecule led to a wide range of antifungal activity against various phytopathogens. For instance, compound 6f , which features a 4-fluorophenyl group, exhibited significant inhibitory activity against R. solani and M. oryzae with EC₅₀ values of 1.20 and 1.85 µg/mL, respectively. mdpi.com This demonstrates that even subtle changes in substitution can lead to marked differences in biological effect.

The following interactive table summarizes the antifungal activity of selected benzimidazole phenylhydrazone derivatives, illustrating the effect of different substituents.

CompoundSubstituent (R)EC₅₀ (μg/mL) vs. R. solaniEC₅₀ (μg/mL) vs. M. oryzae
6a H>50>50
6e 4-OCF₃2.934.16
6f 4-F1.201.85
6g 4-Cl1.432.54
6h 4-Br1.382.17

Data sourced from a study on benzimidazole phenylhydrazone derivatives. mdpi.com

These findings underscore the critical role that systematic exploration of substituent effects plays in the optimization of lead compounds. By carefully selecting and placing different chemical groups, medicinal chemists can fine-tune the pharmacological properties of this compound derivatives to achieve enhanced potency and selectivity for their intended biological targets.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a typical 4-(Difluoromethoxy)benzaldehyde derivative, the aldehydic proton (CHO) appears as a distinct singlet at a downfield chemical shift, generally in the range of δ 9.8-10.1 ppm. The aromatic protons on the benzene (B151609) ring typically show up as a set of doublets between δ 7.0 and 8.0 ppm, characteristic of a 1,4-disubstituted pattern. The proton of the difluoromethoxy group (-OCHF₂) characteristically appears as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often around δ 190-192 ppm. rsc.org The carbon atom of the difluoromethoxy group is observed as a triplet due to one-bond coupling with the fluorine atoms. Aromatic carbons are found in the typical region of δ 110-160 ppm. For instance, in related substituted benzaldehydes like 4-chlorobenzaldehyde, the carbonyl carbon appears at δ 190.9 ppm, while the aromatic carbons are observed at δ 141.0, 134.7, 130.9, and 129.5 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzaldehyde (B42025) Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
4-chlorobenzaldehyde7.91 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H)190.9, 141.0, 134.7, 130.9, 129.5CDCl₃
4-formylbenzonitrile10.13 (s, 1H), 8.01 (d, J = 8.2 Hz, 2H), 7.85 (d, J = 8.2 Hz, 2H)190.6, 138.7, 132.9, 129.9, 117.7, 117.6CDCl₃
[1,1'-biphenyl]-4-carbaldehyde10.06 (s, 1H), 7.96 (d, J = 8.3 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 7.3 Hz, 2H), 7.48 (t, J = 7.4 Hz, 2H), 7.41 (t, J = 7.3 Hz, 1H)192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4CDCl₃
4-formylbenzoic acid13.42 (s, 1H), 10.11 (s, 1H), 8.14 (d, J = 7.9 Hz, 2H), 8.02 (d, J = 7.9 Hz, 2H)193.5, 167.0, 139.4, 136.1, 130.4, 130.0DMSO

Data sourced from reference rsc.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, the IR spectrum displays several characteristic absorption bands.

A very strong and sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. docbrown.info The presence of the difluoromethoxy group introduces strong C-F stretching vibrations, usually found in the 1000-1200 cm⁻¹ region. Other key signals include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C-H stretching of the aldehyde group, which appears as two weak bands between 2880 and 2650 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ range. docbrown.inforesearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3080
Aldehyde C-HStretch2650 - 2880
Carbonyl (C=O)Stretch~1700
Aromatic C=CStretch1440 - 1625
C-O-C (Ether)Stretch1250 - 1000
C-FStretch1200 - 1000

Data compiled from references docbrown.inforesearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's chemical formula by distinguishing between compounds with the same nominal mass. nih.gov For a derivative of this compound, HRMS would be used to confirm the calculated exact mass, providing strong evidence for its successful synthesis and purity. This technique is essential for differentiating the target compound from potential byproducts or impurities. nih.govjeolusa.com

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Aromatic aldehydes like this compound derivatives exhibit characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for benzaldehydes: a strong band around 240-250 nm corresponding to the π → π* transition of the aromatic system and a weaker band around 280 nm attributed to the n → π* transition of the carbonyl group. researchgate.net The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring. For example, the UV spectrum of benzaldehyde in water shows a maximum wavelength (λ_max) at 248 nm (π → π) and another at 283 nm (n → π). researchgate.net The introduction of the difluoromethoxy group can cause shifts in these absorption maxima.

Crystallographic Studies of this compound Derivatives

While spectroscopic methods provide data on molecular structure, X-ray crystallography offers a definitive view of the arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine precise bond lengths, bond angles, and torsional angles. This analysis also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. For instance, studies on related molecules like 4-methoxybenzaldehyde (B44291) show a crystal structure in the P212121 space group, where molecules are linked by weak C—H···O hydrogen bonds. uc.pt Similar analyses on a crystalline derivative of this compound would provide unequivocal proof of its structure and conformation in the solid state.

Analysis of Supramolecular Interactions (e.g., N–H⋯O, C–H⋯O, C–H⋯π)

The crystal structures of compounds derived from this compound are stabilized by a complex network of non-covalent interactions. In a notable example, the crystal structure of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, synthesized from this compound, is heavily influenced by such forces. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. nih.govresearchgate.net

Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a this compound Derivative nih.gov
Contact TypeContribution (%)
H⋯H54.1
F⋯H/H⋯F16.9
O⋯H/H⋯O15.4
C⋯H/H⋯C12.6

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), serve as indispensable tools for investigating the electronic structure and reactivity of molecules like this compound. wikipedia.org These ab initio calculations allow for the prediction of molecular properties from first principles, without reliance on experimental parameters. wikipedia.org

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile method in computational chemistry due to its balance of accuracy and relatively low computational cost compared to other methods. wikipedia.org

DFT calculations are a valuable tool for predicting the regioselectivity and elucidating the mechanisms of chemical reactions. For instance, studies on the reaction between benzaldehyde derivatives and other reactants have used DFT to identify transition states and map out the reaction pathway. canterbury.ac.uk In one such study, three distinct transition states were identified for the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, corresponding to nucleophilic attack, internal rearrangement, and the final elimination of a water molecule to form a Schiff base. canterbury.ac.uk

Benchmarking studies have shown that certain DFT functionals, particularly range-separated and meta-GGA hybrids, provide the best results for accurately predicting regioselectivity in reactions like 1,3-dipolar cycloadditions. unimi.it The accuracy of these predictions is crucial for synthetic chemists designing reactions to yield specific isomers. unimi.it

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net Introducing electron-donating or electron-withdrawing substituents, such as the difluoromethoxy group, can tune the energy levels of these frontier orbitals and, consequently, the molecule's electronic properties. rsc.org

Significance of Frontier Molecular Orbitals (FMOs)
Orbital/ConceptSignificance in Chemical Reactivity
HOMO (Highest Occupied Molecular Orbital)Region of highest electron density; acts as an electron donor (nucleophile). youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)Region most susceptible to receiving electrons; acts as an electron acceptor (electrophile). youtube.com
HOMO-LUMO GapIndicates chemical stability and reactivity. A smaller gap generally corresponds to higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map is color-coded to represent the electrostatic potential on the electron density surface. wolfram.com

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netpreprints.org Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.netpreprints.org For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This analysis provides crucial information for understanding intermolecular interactions and predicting reaction sites. researchgate.net

Molecular Docking Studies for Biological Activity Prediction

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for predicting the biological activity of compounds. While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on its derivatives provide significant insight into its potential as a pharmacophore.

A notable example involves a hexahydroquinoline derivative synthesized using this compound as a key reactant: isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This compound was evaluated for its potential inhibitory activity against inflammatory mediators, with molecular modeling studies targeting Transforming Growth Factor-beta 1 (TGF-β1), a protein implicated in various pathological processes. researchgate.net

The docking results indicated a strong binding affinity of the derivative to the TGF-β1 active site. The analysis of the binding mode revealed several key non-covalent interactions responsible for stabilizing the ligand-protein complex. These interactions are crucial for the compound's predicted biological activity.

Key Interactions of the this compound Derivative with TGF-β1: researchgate.net

Interaction TypeInteracting Amino Acid Residues
Hydrophobic InteractionsLeu142, Tyr84, Ile13
Halogen BondAsp92
Hydrogen BondSer89, Gly88, Gly14

These findings demonstrate that the 4-(difluoromethoxy)phenyl moiety, originating from this compound, plays a crucial role in the binding, particularly through hydrophobic and halogen bonding interactions. The difluoromethoxy group can significantly influence the electronic properties and binding capabilities of the molecule. Similarly, other studies on benzaldehyde derivatives have shown their potential as inhibitors for various enzymes, such as tyrosinase and acetylcholinesterase, where the substituted benzaldehyde core structure anchors the molecule within the enzyme's active site. researchgate.netmdpi.com

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides essential insights into the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. This compound serves as a versatile starting material in various organic syntheses, most notably in multicomponent reactions like the Hantzsch synthesis of dihydropyridines. researchgate.net

The simulation of such a reaction would typically be performed using Density Functional Theory (DFT) methods. For instance, the reaction of benzaldehyde (or a substituted variant like this compound) with a β-ketoester and an amine source involves several key steps that can be computationally modeled. nih.gov

A plausible reaction pathway for a condensation reaction involving an aldehyde like this compound proceeds through the following key stages, each with a corresponding transition state (TS) that can be computationally located and characterized:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This step proceeds through a transition state (TS1) where the new nitrogen-carbon bond is partially formed and the carbonyl double bond is partially broken. The result is a hemiaminal intermediate. nih.gov

Dehydration: The hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine). This elimination of a water molecule involves a second transition state (TS2), which corresponds to the breaking of the C-O bond and the O-H bond, alongside the formation of the C=N double bond. nih.gov

Further Reaction: In the context of the Hantzsch synthesis, the resulting electrophilic imine (or an alternative Knoevenagel condensation product) would then react with other components in subsequent steps, each having its own set of intermediates and transition states leading to the final dihydropyridine (B1217469) ring structure. researchgate.netrsc.org

Simulated Parameters for a Generic Benzaldehyde Condensation Reaction: nih.gov

Reaction StageKey EventComputationally Modeled Feature
Step 1Hemiaminal FormationTransition State 1 (TS1)
Step 2Imine FormationTransition State 2 (TS2)

DFT calculations can determine the energy barriers (activation energies) associated with each transition state, providing a quantitative understanding of the reaction kinetics. The presence of the electron-withdrawing difluoromethoxy group at the para-position of the benzaldehyde is expected to influence the electrophilicity of the carbonyl carbon and thus affect the energy barriers of the reaction pathway.

Prediction of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, can be accurately predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These predictions are vital for designing molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govbeilstein-journals.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Computational studies on substituted benzaldehydes, such as nitrobenzaldehyde, provide a framework for understanding the expected photophysical behavior of this compound. nih.govresearchgate.net The spectra of such compounds are typically characterized by distinct electronic transitions:

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to an anti-bonding π* orbital. These are typically weak and occur at longer wavelengths.

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, usually associated with the aromatic ring and the carbonyl group. These transitions are generally more intense and occur at shorter wavelengths.

The substitution on the benzene ring significantly influences these transitions. The difluoromethoxy group, with its inductive electron-withdrawing and weak resonance-donating character, would be expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO) and thus shift the position and intensity of the absorption maxima (λ_max) compared to unsubstituted benzaldehyde.

Typical TD-DFT Prediction Output for a Substituted Benzaldehyde: nih.govresearchgate.net

Transition TypeTypical Wavelength Range (nm)Relative Intensity (Oscillator Strength)
n→π~350Weak
π→π (Arene)~300Intermediate
π→π* (Charge Transfer)~250Strong

By employing various functionals (e.g., PBE0, CAM-B3LYP, B3LYP) and basis sets within the TD-DFT framework, a theoretical UV-Vis spectrum can be generated. nih.govchemrxiv.org These theoretical spectra can then be compared with experimental data to validate the computational model and assign the observed absorption bands to specific electronic transitions.

Biological Activity and Toxicity of Derivatives

Anti-inflammatory Properties of Derivatives

Derivatives such as chalcones, which are synthesized from benzaldehydes, have demonstrated notable anti-inflammatory effects. nih.govscielo.brnih.govresearchgate.net These properties are often attributed to their ability to interfere with various stages of the inflammatory cascade.

The inflammatory response is mediated by a host of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The inhibition of these mediators is a key strategy for developing anti-inflammatory drugs.

Chalcone (B49325) derivatives have shown significant potential in this area. For instance, a synthetic chalcone derivative, 2-hydroxy-4′-methoxychalcone (AN07), was found to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human aortic smooth muscle cells. mdpi.com Other studies have demonstrated that certain chalcones can suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. lookchem.com The mechanism often involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the inflammatory process. mdpi.com While research on derivatives specifically from 4-(Difluoromethoxy)benzaldehyde is emerging, the established anti-inflammatory profile of related fluoro- and methoxy-substituted chalcones suggests a promising area of investigation. scielo.brnih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is closely linked to inflammation. Many anti-inflammatory agents also possess antioxidant properties.

Chalcone derivatives have been shown to exert significant antioxidant effects. The synthetic chalcone AN07, for example, effectively attenuated LPS-induced increases in ROS levels in macrophages. mdpi.com Its mechanism involves down-regulating the expression of gp91phox, a component of the ROS-producing NADPH oxidase enzyme complex, while simultaneously stimulating the Nrf2/HO-1 antioxidant pathway. mdpi.com This dual action of reducing ROS production and enhancing the cellular antioxidant defense system highlights the therapeutic potential of these derivatives. Furthermore, AN07 was shown to increase levels of glutathione (B108866) (GSH), a primary intracellular antioxidant that directly scavenges ROS. mdpi.com

Chronic inflammation is regulated by complex signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, which plays a dual role in both promoting and suppressing inflammation. While direct modulation of the TGF-β pathway by this compound derivatives is not yet extensively documented, related compounds have been shown to influence other critical inflammatory signaling cascades.

For example, some chalcone derivatives have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Activation of Nrf2 leads to the expression of antioxidant enzymes, which in turn attenuates inflammatory responses. nih.gov The ability of chalcone salts to induce Nrf2 nuclear translocation and subsequent gene expression of antioxidant enzymes demonstrates a key mechanism for their anti-inflammatory effects. nih.gov The interplay between these pathways and the TGF-β signaling cascade in the context of these specific derivatives remains an important area for future research.

Antimicrobial Efficacy of Derivatives

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound, such as Schiff bases, hydrazones, and pyrazolines, are being explored for their potential to combat bacterial and fungal pathogens. turkjps.orgnih.govnih.govmediresonline.org

Various derivatives synthesized from benzaldehydes have demonstrated a broad spectrum of antibacterial activity. The inclusion of fluorine atoms in these molecules is often associated with enhanced potency. nih.govnih.gov

Schiff Bases: These compounds, formed by the condensation of an aldehyde with a primary amine, have shown activity against both Gram-positive and Gram-negative bacteria. mediresonline.orgmdpi.com

Hydrazones: Synthesized from the reaction of aldehydes with hydrazines, these derivatives have exhibited good activity against pathogens like Staphylococcus aureus, MRSA, and Acinetobacter baumannii. sci-hub.se

Thiosemicarbazones: These sulfur-containing hydrazone derivatives have been recognized as potent antimicrobial agents, with some showing activity comparable to standard drugs against Staphylococcus aureus and Shigella flexneri. nih.govijpsr.com

Pyrazolines: These heterocyclic compounds, often synthesized from chalcones, have shown significant antibacterial potency against clinical strains of Staphylococcus and Enterococcus, with some derivatives reaching MIC values as low as 4 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzaldehyde (B42025) Derivatives This table presents data for classes of derivatives that can be synthesized from this compound, based on literature for structurally similar compounds.

Derivative ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference
PyrazolineCompound 9 (a pyrazoline with a ring-fused imide moiety)Staphylococcus aureus (MDR)4 nih.gov
PyrazolineCompound 9 (a pyrazoline with a ring-fused imide moiety)Enterococcus faecalis4 nih.gov
HydrazoneBromo substituted hydrazone (5i)Acinetobacter baumannii1.56 sci-hub.se
HydrazonePyridine (B92270) derivative (5h)Staphylococcus aureus6.25 sci-hub.se
PyrazolineCompound 22 (a 2-pyrazoline (B94618) derivative)Enterococcus faecalis32 turkjps.org
PyrazolineCompound 24 (a 2-pyrazoline derivative)Enterococcus faecalis32 turkjps.org
ThiosemicarbazideTrifluoromethyl derivative (15a)Staphylococcus aureus (MRSA)7.82 - 31.25 nih.gov

In addition to antibacterial properties, many of these derivatives exhibit significant antifungal efficacy. The mechanisms often involve the disruption of fungal cell membranes or key cellular processes. japsonline.com

Schiff Bases: Certain Schiff base derivatives have shown moderate activity against various Candida species. For example, a derivative with a 4-methoxyphenyl (B3050149) moiety displayed an MIC of 62.5 µg/mL against Candida albicans. nih.gov

Pyrazolines: These compounds have demonstrated good activity against yeast strains. Some pyrazoline derivatives have shown MIC values ranging from 50 to 100 µg/mL against various Candida species. jrespharm.com

Thiosemicarbazones: Derivatives of thiosemicarbazone have shown considerable antifungal activity against Candida albicans. ijpsr.com Metal complexes of these ligands often exhibit enhanced activity compared to the free ligand. japsonline.com

Table 2: Antifungal Activity of Selected Benzaldehyde Derivatives This table presents data for classes of derivatives that can be synthesized from this compound, based on literature for structurally similar compounds.

Derivative ClassSpecific Compound ExampleFungal StrainMIC (µg/mL)Reference
Schiff BaseRO4 (4-methoxyphenyl moiety)Candida albicans62.5 nih.gov
PyrazolineCompound 5Candida albicans64 turkjps.org
PyrazolineCompound 2Candida spp.50 - 100 jrespharm.com
PyrazolineCompound 3Candida spp.50 - 100 jrespharm.com
ThiosemicarbazoneBenzaldehyde thiosemicarbazonesCandida albicansActive (Zone of Inhibition measured) ijpsr.com

Antioxidant Activity of Derivatives

The antioxidant capacity of chemical compounds is a critical area of study, as oxidative stress is implicated in a wide range of diseases. Research into the antioxidant properties of this compound derivatives, particularly chalcones and Schiff bases, is an active field.

Chalcones, which are precursors to flavonoids, are known for their antioxidant potential. researchgate.netnih.gov The antioxidant activity of chalcone derivatives is often attributed to the presence of hydroxyl groups and the α,β-unsaturated ketone moiety, which can participate in free radical scavenging. nih.gov Studies on various chalcone derivatives have shown that the substitution pattern on the aromatic rings significantly influences their antioxidant capacity. nih.gov For instance, the presence of electron-donating groups generally enhances antioxidant activity. rsc.org While specific studies on the direct antioxidant activity of this compound-derived chalcones are limited, the principles governing other chalcones suggest that the electronic properties of the difluoromethoxy group would play a crucial role.

Similarly, Schiff bases, formed by the condensation of primary amines with carbonyl compounds, and their metal complexes are widely investigated for their antioxidant properties. rsc.orgresearchgate.net The azomethine group (-CH=N-) in Schiff bases is a key pharmacophore that can be modulated to enhance biological activities. mediresonline.org The antioxidant mechanism of Schiff bases often involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov The antioxidant potential can be further enhanced by the formation of metal complexes, which can facilitate redox reactions. nih.gov Although a broad range of Schiff bases have demonstrated antioxidant effects, specific data on derivatives of this compound remains an area for future investigation.

DNA Interaction Studies of Derivatives (e.g., binding, cleavage)

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, and can lead to DNA damage or interference with cellular processes.

Metal complexes of Schiff bases are a prominent class of compounds studied for their DNA interaction capabilities. nih.govnih.gov The planar aromatic structures of these complexes often allow them to intercalate between the base pairs of the DNA double helix. nih.gov Furthermore, the metal center can coordinate with the phosphate (B84403) backbone or the nitrogenous bases of DNA, leading to its cleavage. rsc.orgjocpr.com Studies have shown that the nature of the metal ion and the substituents on the Schiff base ligand significantly influence the mode and efficacy of DNA binding and cleavage. nih.govnih.gov For example, copper(II) complexes have been shown to be effective in DNA cleavage, often through an oxidative mechanism involving the generation of reactive oxygen species. rsc.org While extensive research has been conducted on the DNA interaction of various Schiff base metal complexes, specific studies focusing on derivatives of this compound are not yet prevalent in the literature.

Chalcone derivatives have also been reported to interact with DNA, although this is a less common mechanism of action compared to their other biological activities. Some studies have suggested that certain chalcones can bind to the minor groove of DNA. researchgate.net

Cytotoxicity Assessments of Derivatives

The evaluation of cytotoxicity is a fundamental step in the development of new therapeutic agents, particularly for anticancer applications. Derivatives of this compound, especially chalcones and Schiff bases, have been synthesized and assessed for their cytotoxic effects against various cancer cell lines.

Chalcones are well-documented for their cytotoxic properties, with numerous studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cells. researchgate.netnih.gov The cytotoxic activity of chalcones is highly dependent on their substitution patterns. For instance, fluorinated chalcones have shown promising anticancer activities. nih.gov While specific data for this compound-derived chalcones is limited, studies on other chalcones provide a framework for understanding their potential. For example, a study on various chalcone derivatives against the Luc-4T1 cell line showed a range of cytotoxic activities. researchgate.net

Schiff bases and their metal complexes also represent a significant class of cytotoxic agents. mdpi.comnih.gov The imine group in Schiff bases is often crucial for their biological activity. nih.gov Metal complexation can enhance the cytotoxic effects of Schiff bases, a phenomenon often attributed to increased lipophilicity and altered redox potentials. nih.govmdpi.com Cytotoxicity assays on various cancer cell lines, such as HeLa and MOLT-4, have demonstrated the potential of Schiff base derivatives as anticancer agents. mdpi.comnih.gov However, a detailed investigation into the cytotoxicity of Schiff bases specifically derived from this compound is needed to fully elucidate their therapeutic potential.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. chemistryjournals.net This involves creating synthetic routes that are not only efficient but also utilize renewable resources and reduce waste. chemistryjournals.net For the synthesis of 4-(Difluoromethoxy)benzaldehyde and its derivatives, several innovative and sustainable methodologies are being explored.

One promising approach is the adoption of biocatalysis . rsc.orgnih.gov Enzymes, such as lipases and nitrilases, offer high selectivity and can operate under mild conditions, reducing energy consumption and the need for harsh chemical reagents. rsc.orgnih.gov For instance, the biocatalytic synthesis of fluorinated polyesters has been demonstrated using immobilized lipase (B570770) from Candida antarctica. nih.gov Such enzymatic processes could be adapted for the synthesis of this compound precursors, offering a more environmentally friendly alternative to traditional chemical methods. rsc.orgnih.gov

Flow chemistry is another area of intense research. This technique, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability. The synthesis of a derivative, 4-Difluoromethoxy-3-hydroxybenzaldehyde, has been documented, and the principles of flow chemistry could be applied to optimize and green this process. Furthermore, photocatalytic C-H fluorination in a flow system has been successfully used for the synthesis of other fluorinated organic compounds, suggesting a potential route for the direct and efficient synthesis of this compound. acs.org

The development of sustainable synthesis routes also involves the use of greener solvents and reagents. chemistryjournals.net Research into avoiding hazardous reagents and minimizing waste is crucial for the large-scale production of this compound. chemistryjournals.netrsc.org

Exploration of New Therapeutic Applications for Derivatives

The unique properties imparted by the difluoromethoxy group, such as increased metabolic stability and bioavailability, make this compound an attractive scaffold for the development of new drugs. chemimpex.comnih.gov Its derivatives are being actively investigated for a range of therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

Research into Anticancer and Anti-inflammatory Properties:

Anticancer Activity : Derivatives of this compound are showing promise as anticancer agents. For example, 2-difluoromethoxyestratriene derivatives have been designed and evaluated for their anti-proliferative activity against breast cancer cell lines, with some compounds showing greater potency than their non-fluorinated counterparts. nih.gov These compounds have been found to interfere with tubulin polymerization, a key target in cancer chemotherapy. nih.gov Additionally, halogenated benzothiadiazine derivatives incorporating a 4-(trifluoromethoxy)benzylamine (B1296781) moiety have demonstrated activity against prostate cancer cells. nih.gov Other studies have also explored the anticancer potential of various benzaldehyde (B42025) derivatives. capes.gov.brnih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of benzaldehyde derivatives is another active area of research. biomolther.orgbiomolther.org For instance, certain 2,4-dihydroxybenzaldehyde (B120756) derivatives have shown significant anti-inflammatory and anti-nociceptive (pain-relieving) activities. biomolther.orgbiomolther.org A specific anti-inflammatory agent has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6. targetmol.com Furthermore, research on 2,4-diaminophenol (B1205310) derivatives modified with fluorinated benzoic acids has identified potential inhibitors of mPGES-1, an enzyme involved in the inflammatory process. nih.gov

The following table summarizes some of the investigated therapeutic applications of this compound derivatives:

Derivative ClassTherapeutic AreaMechanism of Action (where known)Reference
2-DifluoromethoxyestratrienesAnticancer (Breast Cancer)Anti-proliferative, Tubulin polymerization inhibition nih.gov
Halogenated BenzothiadiazinesAnticancer (Prostate Cancer)Reduction of cell viability nih.gov
2,4-Dihydroxybenzaldehyde analoguesAnti-inflammatory, Anti-nociceptiveSuppression of iNOS and COX-2 induction biomolther.orgbiomolther.org
2,4-Diaminophenol derivativesAnti-inflammatoryInhibition of mPGES-1 nih.gov

Integration with Artificial Intelligence and Machine Learning for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. pharmafeatures.com These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets and predicting the properties of novel molecules. nih.govyoutube.comyoutube.com

For derivatives of this compound, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can be trained on existing data to build QSAR models that correlate the chemical structure of this compound derivatives with their biological activity. nih.govyoutube.com These models can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Virtual Screening and Lead Identification : AI-powered platforms can screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. youtube.com This in silico approach can dramatically reduce the time and cost associated with traditional high-throughput screening.

ADMET Prediction : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. ML models can be developed to predict these properties for novel this compound derivatives, helping to identify potential liabilities early in the drug discovery process.

Advanced Spectroscopic and Imaging Applications of Labeled Derivatives

The presence of fluorine atoms in this compound opens up exciting possibilities for the development of advanced imaging agents for medical diagnostics. The fluorine-19 (¹⁹F) isotope has a nuclear spin and is readily detectable by Magnetic Resonance Imaging (MRI), while the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET). nih.gov

¹⁹F MRI Probes : Since the human body has negligible background fluorine, ¹⁹F MRI offers the potential for highly specific and background-free imaging. nih.govnih.gov Labeled derivatives of this compound could be designed as "smart" probes that are activated in response to specific biological stimuli, such as changes in pH or enzyme activity. nih.govwur.nl This would allow for the non-invasive visualization of disease processes at the molecular level. uq.edu.au

¹⁸F PET Imaging Agents : PET is a highly sensitive imaging technique that can provide quantitative information about physiological processes in the body. rsc.org By incorporating ¹⁸F into derivatives of this compound, it is possible to create radiotracers for a wide range of applications, including oncology, neurology, and cardiology. nih.govbioworld.com For example, a PET imaging agent has been developed from a related benzaldehyde compound for the detection of senescent cells. scienceopen.com Bimodal MR-PET agents are also being developed to provide both anatomical and functional information simultaneously. nih.gov

The development of such advanced imaging agents based on the this compound scaffold represents a vibrant and promising area of future research.

Q & A

Q. How does the stability of this compound vary under acidic, basic, or photolytic conditions?

  • Methodology :
  • Stress testing : Expose the compound to HCl (1M), NaOH (1M), or UV light (254 nm) for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., 4-(Difluoromethoxy)benzoic acid) .
  • Kinetic studies : Use Arrhenius plots to predict shelf life under varying temperatures .

Data Contradictions and Validation

  • Melting point discrepancies : While 4-(Difluoromethoxy)benzoic acid is reported to melt at 169–171°C , confirm purity via DSC and elemental analysis to rule out polymorphic variations.
  • Synthetic yields : Compare yields from phase-transfer catalysis (65–75% ) vs. direct alkylation (50–60% ) by standardizing starting material purity and solvent systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.